molecular formula C13H12NO3- B11431682 5-(1H-indol-3-yl)-5-oxopentanoate

5-(1H-indol-3-yl)-5-oxopentanoate

Cat. No.: B11431682
M. Wt: 230.24 g/mol
InChI Key: ODUVLUWKHFDMEZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1H-indol-3-yl)-5-oxopentanoate is an organic compound that features an indole ring structure, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are often found in various natural products, pharmaceuticals, and synthetic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-indol-3-yl)-5-oxopentanoate can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . Another method involves the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain, followed by elimination of the tosyl masking group .

Industrial Production Methods

Industrial production of indole derivatives often involves multi-step synthesis processes that are optimized for high yield and purity. These processes may include the use of microwave irradiation to shorten reaction times and improve efficiency . The choice of reagents and conditions is crucial to ensure the desired product is obtained with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-(1H-indol-3-yl)-5-oxopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of indole derivatives can yield oxindoles, while reduction can produce indolines .

Scientific Research Applications

5-(1H-indol-3-yl)-5-oxopentanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1H-indol-3-yl)-5-oxopentanoate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact mechanism depends on the specific application and target .

Properties

Molecular Formula

C13H12NO3-

Molecular Weight

230.24 g/mol

IUPAC Name

5-(1H-indol-3-yl)-5-oxopentanoate

InChI

InChI=1S/C13H13NO3/c15-12(6-3-7-13(16)17)10-8-14-11-5-2-1-4-9(10)11/h1-2,4-5,8,14H,3,6-7H2,(H,16,17)/p-1

InChI Key

ODUVLUWKHFDMEZ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)CCCC(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.